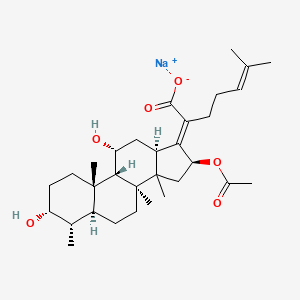
Burkinabin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Burkinabin B is a natural product found in Zanthoxylum zanthoxyloides with data available.
Applications De Recherche Scientifique
Antisickling Properties
Burkinabin B, an isomer identified in Fagara zanthoxyloides, has demonstrated notable antisickling properties. This discovery is significant as Fagara zanthoxyloides is commonly used in the treatment and prevention of sickle cell disease crisis, particularly in Africa. The study highlights the increasing effectiveness of burkinabins (A to C) in providing these antisickling benefits (Ouattara et al., 2009).
Traditional Medicine in Burkina Faso
While not explicitly focused on Burkinabin B, research on traditional plant use in Burkina Faso underscores the broader context in which compounds like Burkinabin B are utilized. This study combines ethnobotanical literature with a plant checklist to analyze plant use in traditional medicine, highlighting the role of various plants in addressing health disorders (Zizka et al., 2015).
Additional Research
- Studies on haemoglobin mutations and their protective roles against malaria in Burkina Faso provide insight into genetic factors impacting health in the region (Modiano et al., 2001).
- Ethnobotanical studies in Burkina Faso explore the use of medicinal plants by traditional healers, highlighting the significance of indigenous knowledge and plant-based remedies in healthcare (Nadembega et al., 2011).
Propriétés
Nom du produit |
Burkinabin B |
|---|---|
Formule moléculaire |
C23H24O12 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
(3R,5R)-1,4-dihydroxy-3,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H24O12/c1-32-15-7-11(3-5-13(15)24)20(27)34-17-9-23(31,22(29)30)10-18(19(17)26)35-21(28)12-4-6-14(25)16(8-12)33-2/h3-8,17-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t17-,18-,19?,23?/m1/s1 |
Clé InChI |
ZGIUMGMFRAGSOI-XMFZZSFMSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C(=O)O[C@@H]2CC(C[C@H](C2O)OC(=O)C3=CC(=C(C=C3)O)OC)(C(=O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2O)OC(=O)C3=CC(=C(C=C3)O)OC)(C(=O)O)O)O |
Synonymes |
burkinabin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)

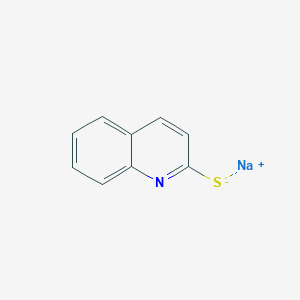

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
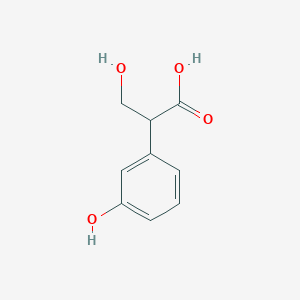
![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)
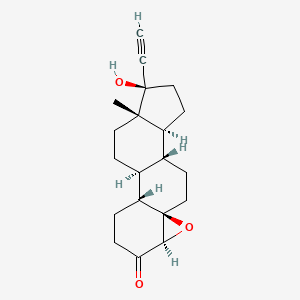

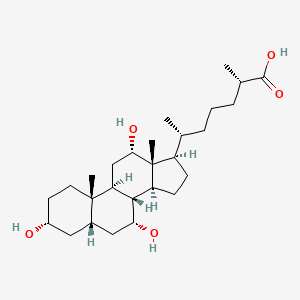

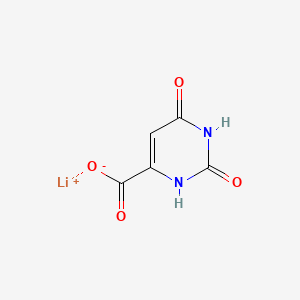
![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)
